molecular formula C20H23FN2O3S B15108294 {1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B15108294
M. Wt: 390.5 g/mol
InChI Key: YYHXTCDYAKHZDE-UHFFFAOYSA-N
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Description

The compound {1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid is a structurally complex molecule featuring:

  • A 1,3-thiazole ring substituted with a 2-fluorophenyl group at position 2 and a methyl group at position 2.
  • A cyclohexylacetic acid backbone linked via an amide bond to the thiazole ring. The 2-fluorophenyl substituent may enhance metabolic stability compared to non-fluorinated analogs, while the cyclohexyl group contributes to lipophilicity, influencing membrane permeability .

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-[1-[[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C20H23FN2O3S/c1-13-17(27-19(23-13)14-7-3-4-8-15(14)21)18(26)22-12-20(11-16(24)25)9-5-2-6-10-20/h3-4,7-8H,2,5-6,9-12H2,1H3,(H,22,26)(H,24,25)

InChI Key

YYHXTCDYAKHZDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the attachment of the cyclohexylacetic acid moiety. Common reagents used in these reactions include thionyl chloride, fluorobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Fluorophenyl-Thiazole Motifs
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound
{1-[({[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid C₁₈H₂₀FN₂O₃S 369.43 4-fluorophenyl (position 2 on thiazole) Fluorine position on phenyl (2- vs. 4-)
2-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acetic acid C₁₂H₁₀FNO₂S 251.28 Acetic acid directly linked to thiazole No cyclohexyl group; shorter backbone
2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid C₁₁H₁₁N₂O₃S₂ 295.35 Thiophene instead of fluorophenyl Heterocycle substitution (thiophene vs. phenyl)

Key Observations :

  • Backbone Flexibility : The cyclohexylacetic acid moiety in the target compound enhances conformational rigidity compared to simpler acetic acid derivatives (e.g., ), which could improve target selectivity but reduce solubility .
Functional Group Variants
  • Thiazolidinone Analogs: Compounds like {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid (C₂₈H₂₀FN₃O₃S₂, MW 545.60) introduce a thiazolidinone ring, a scaffold associated with antidiabetic and anti-inflammatory activity .

Key Observations :

  • Amide vs. Sulfonamide: The carbonyl amino group in the target compound provides hydrogen-bonding capacity, whereas sulfonamides may enhance metabolic resistance .
  • Thiazolidinone vs. Thiazole: Thiazolidinones (e.g., ) are more electron-rich due to the additional oxygen atom, which could influence redox properties or receptor binding .

Biological Activity

1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure

The compound can be characterized by its complex structure which includes a thiazole moiety, a cyclohexyl group, and an acetic acid functional group. Its IUPAC name is 1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid.

Research indicates that compounds with thiazole rings exhibit diverse biological activities including:

  • Antitumor Activity : Thiazoles are known to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of electron-donating groups like methyl at specific positions enhances their cytotoxic effects .
  • Inhibition of Enzymatic Activity : Some thiazole derivatives have been shown to inhibit enzymes involved in cancer metabolism, such as acid ceramidase, which is crucial for ceramide metabolism .

Anticancer Efficacy

The anticancer potential of 1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid has been evaluated in various studies:

Study ReferenceCell Line TestedIC50 (µM)Observations
Jurkat (leukemia)< 10Significant cytotoxicity observed
U251 (glioblastoma)15Induced apoptosis through mitochondrial pathway
A431 (epidermoid carcinoma)< 20Effective in reducing cell viability

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole ring and substituents on the phenyl group significantly affect biological activity:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance or reduce potency.
  • Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring increases lipophilicity and cellular uptake.

Case Studies

  • Case Study on Antitumor Activity :
    A study investigated the effects of the compound on human glioblastoma cells. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins, enhancing its therapeutic potential.
  • Case Study on Enzyme Inhibition :
    Another study focused on the inhibition of acid ceramidase by the compound. The results demonstrated that it effectively reduced ceramide levels in cancer cells, leading to altered cell signaling pathways associated with growth and survival.

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